2-Amino-4,6-dichlorobenzenesulfonyl chloride
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Overview
Description
2-Amino-4,6-dichlorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H3Cl2NO2S. It is characterized by the presence of an amino group (-NH2), two chlorine atoms, and a sulfonyl chloride group (-SO2Cl) attached to a benzene ring. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,6-dichlorobenzenesulfonyl chloride typically involves the chlorination of 2-amino-4,6-dichlorobenzene followed by sulfonylation. The reaction conditions include the use of chlorinating agents such as thionyl chloride (SOCl2) and sulfuric acid (H2SO4) under controlled temperatures.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the careful control of reaction parameters, such as temperature, pressure, and the concentration of reagents, to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,6-dichlorobenzenesulfonyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of strong nucleophiles such as ammonia (NH3) and amines.
Major Products Formed: The major products formed from these reactions include various derivatives of the compound, such as sulfonamides, sulfonyl hydrazides, and other substituted benzene derivatives.
Scientific Research Applications
2-Amino-4,6-dichlorobenzenesulfonyl chloride is widely used in scientific research due to its versatile chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic intermediates. Additionally, it serves as a reagent in the preparation of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Amino-4,6-dichlorobenzenesulfonyl chloride exerts its effects involves the interaction with molecular targets and pathways. The compound acts as a sulfonylating agent, introducing the sulfonyl group into various substrates, thereby altering their chemical properties and reactivity.
Comparison with Similar Compounds
2-Amino-4,6-dichlorobenzenesulfonyl chloride is unique in its structure and reactivity compared to other similar compounds, such as 2,4-dinitrobenzenesulfonyl chloride and 2,6-dichlorobenzenesulfonyl chloride. While these compounds share the sulfonyl chloride functional group, the presence of different substituents on the benzene ring results in distinct chemical behaviors and applications.
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Properties
IUPAC Name |
2-amino-4,6-dichlorobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3NO2S/c7-3-1-4(8)6(5(10)2-3)13(9,11)12/h1-2H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPBYRPCEIKLIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)S(=O)(=O)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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